2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Overview

Description

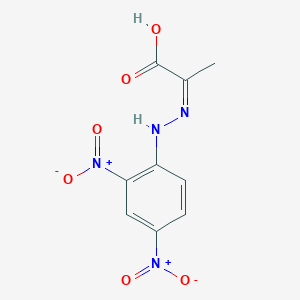

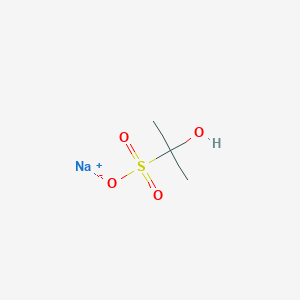

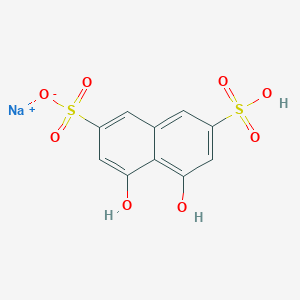

“2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt” is a compound with the molecular formula C10H7NaO8S2 . It is also known by other names such as Sodium chromotropate and sodium 4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate . The compound has a molecular weight of 342.3 g/mol .

Molecular Structure Analysis

The compound’s structure includes a naphthalene core substituted by hydroxy groups at positions 4 and 5, and sulfonic acid groups at positions 2 and 7 . The InChI string representation of the compound isInChI=1S/C10H8O8S2.Na/c11-8-3-6 (19 (13,14)15)1-5-2-7 (20 (16,17)18)4-9 (12)10 (5)8;/h1-4,11-12H, (H,13,14,15) (H,16,17,18);/q;+1/p-1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.3 g/mol . It has 3 hydrogen bond donor counts and 8 hydrogen bond acceptor counts .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Naphthalene Derivatives

The synthesis of 1,3-dihydroxynaphthalene, closely related to the compound of interest, involves alkaline fusion of sodium naphthalene sulfonates. This process, including efficient dihydroxylation of naphthalene via photocatalytic oxidation, presents a simpler and eco-friendly method, highlighting the compound's relevance in creating naphthalene derivatives used in dyes and other chemical applications (Zhang, 2005).

Environmental Applications

Bioaugmentation for Wastewater Treatment

Research demonstrates the efficiency of using granulated mixed microbial cultures for the degradation of naphthalenesulfonic acids, which are structurally related to 2,7-Naphthalenedisulfonic acid. This suggests the potential for bioaugmentation in treating wastewaters containing similar compounds, leading to complete degradation without generating harmful intermediates (Glancer-Šoljan et al., 2001).

Medicinal Chemistry and Drug Development

Heterocyclic Naphthalimides

The naphthalene framework, similar to the core of 2,7-Naphthalenedisulfonic acid, is crucial in the development of naphthalimide derivatives for medicinal applications. These compounds interact with biological molecules via noncovalent bonds, showing extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and antidepressant activities. Some naphthalimide derivatives are in clinical trials, suggesting the compound's framework may contribute to developing new medicinal agents (Gong et al., 2016).

Analytical and Environmental Chemistry

Characterization of Naphthenic Acids in Environmental Samples

Mass spectrometry methods developed for characterizing naphthenic acids, similar in structure to 2,7-Naphthalenedisulfonic acid, help understand their impact on the environment and toxicity. These analytical techniques are crucial for assessing the presence and degradation of such compounds in oil sands and other affected waters (Headley et al., 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing when handling similar chemical compounds . Personal protective equipment and adequate ventilation should be used .

properties

IUPAC Name |

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOFRGSTDARPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063224 | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt | |

CAS RN |

3888-44-6 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.